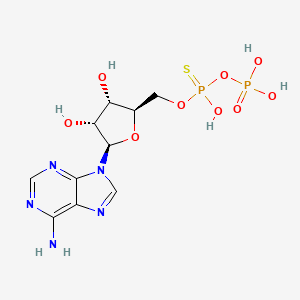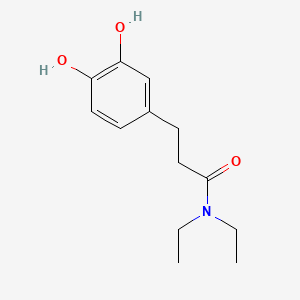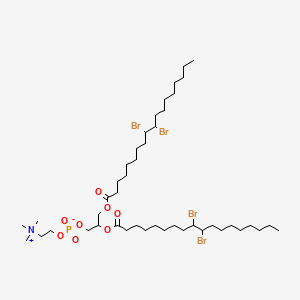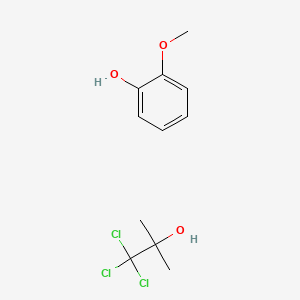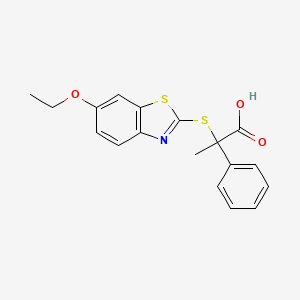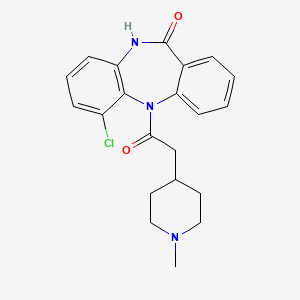
UH-AH 37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UH-AH 37 is a synthetic organic compound known for its role as a muscarinic antagonist. It is chemically identified as 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo[b,e][1,4]diazepine-11-one hydrochloride. This compound has been extensively studied for its selectivity and affinity towards various muscarinic receptor subtypes, making it a valuable tool in pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UH-AH 37 involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This is typically achieved through a series of condensation reactions involving appropriate benzene derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position is carried out using chlorinating agents such as thionyl chloride.
Acetylation: The acetyl group is introduced at the 5-position through acetylation reactions using acetic anhydride.
Piperidinyl substitution: The final step involves the substitution of the acetyl group with a piperidinyl moiety, which is achieved through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
UH-AH 37 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetyl and piperidinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the piperidinyl moiety.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the carbonyl group in the acetyl moiety
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
UH-AH 37 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of muscarinic receptor ligands and their binding affinities.
Biology: this compound is employed in experiments to understand the role of muscarinic receptors in various physiological processes.
Medicine: It serves as a lead compound in the development of new drugs targeting muscarinic receptors, particularly for conditions such as Alzheimer’s disease and schizophrenia.
Industry: This compound is used in the production of pharmacological tools and reagents for research and development purposes
Mecanismo De Acción
UH-AH 37 exerts its effects by competitively binding to muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition prevents the activation of G-proteins and subsequent intracellular signaling pathways. The compound shows high affinity for M1 and M3 muscarinic receptors, with lower affinity for M2 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pirenzepine: Another muscarinic antagonist with a similar structure but different selectivity profile.
Atropine: A well-known muscarinic antagonist with broader receptor affinity.
AF-DX 116: A selective M2 receptor antagonist
Uniqueness
UH-AH 37 is unique due to its pronounced selectivity for M1 and M3 receptors, making it a valuable tool for distinguishing between different muscarinic receptor subtypes. Its high affinity and selectivity profile set it apart from other muscarinic antagonists .
Propiedades
Fórmula molecular |
C21H22ClN3O2 |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C21H22ClN3O2/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25/h2-8,14H,9-13H2,1H3,(H,23,27) |
Clave InChI |
UFJWXHOFKIGIAF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl |
Sinónimos |
6-chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one UH-AH 37 UH-AH-37 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
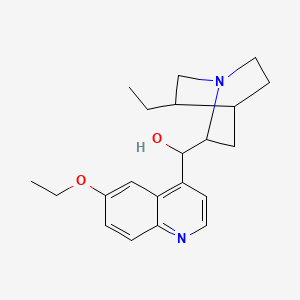
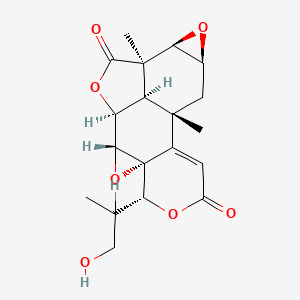

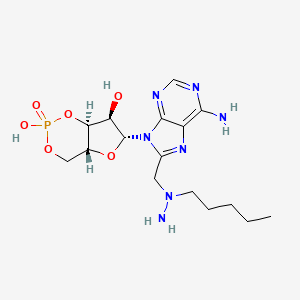
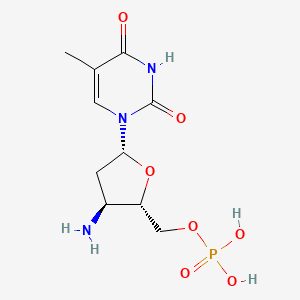
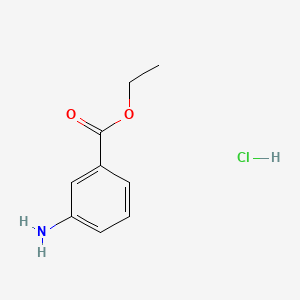
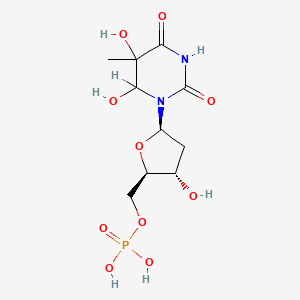
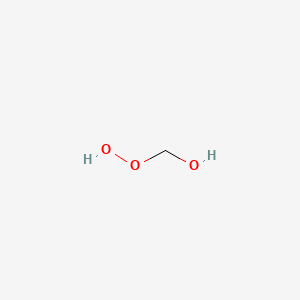
![2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B1217872.png)
